2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one
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Overview
Description
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes a benzyl group and four chlorine atoms, making it a subject of interest in various fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one typically involves the reaction of benzylamine with tetrachlorothioglycolic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield. The reaction mixture is then purified using recrystallization techniques to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification methods such as chromatography can significantly improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, each with distinct chemical and physical properties .
Scientific Research Applications
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one involves its interaction with cellular proteins and enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, which is the basis for its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with notable hypoglycemic and antimicrobial activities.
Thiazolidin-4-one: Known for its anticancer and anti-inflammatory properties.
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in organic synthesis as a boronic acid derivative
Uniqueness
2-Benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one is unique due to its high chlorine content and the presence of a benzyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazolidine derivatives .
Properties
CAS No. |
54415-03-1 |
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Molecular Formula |
C10H7Cl4NOS |
Molecular Weight |
331.0 g/mol |
IUPAC Name |
2-benzyl-4,4,5,5-tetrachloro-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C10H7Cl4NOS/c11-9(12)8(16)15(17-10(9,13)14)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
FFNGDERSOJGRFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
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